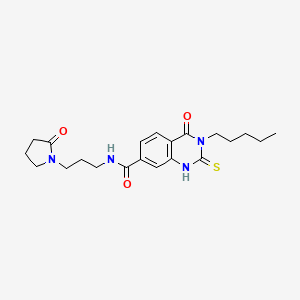

4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-2-3-4-13-25-20(28)16-9-8-15(14-17(16)23-21(25)29)19(27)22-10-6-12-24-11-5-7-18(24)26/h8-9,14H,2-7,10-13H2,1H3,(H,22,27)(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVCMORNASIQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCCC3=O)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Thioxo Group: The thioxo group is introduced by reacting the quinazoline intermediate with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under controlled temperature conditions.

Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety is attached via a nucleophilic substitution reaction, where the quinazoline derivative reacts with 2-oxopyrrolidine in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Final Coupling: The final coupling step involves the reaction of the intermediate with 3-bromopropylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core and the pyrrolidinone moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Bases: Sodium hydride (NaH), potassium carbonate (K2CO3).

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols and Amines: From reduction reactions.

Substituted Quinazolines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential antimicrobial, antiviral, and anticancer properties. The presence of the quinazoline core is particularly significant, as many quinazoline derivatives exhibit potent biological activities.

Medicine

In medicine, research focuses on the compound’s potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s quinazoline core can inhibit enzyme activity by binding to the active site, while the thioxo group may interact with sulfur-containing biomolecules. The pyrrolidinone moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share partial structural homology or functional group similarities:

Electronic and Structural Analysis

- Thioxo vs.

- Core Saturation: The tetrahydroquinazoline core introduces conformational flexibility compared to fully aromatic dihydroquinolines (e.g., ), which may affect target selectivity .

- Substituent Effects : The 3-pentyl chain and pyrrolidinylpropyl group balance lipophilicity and solubility, whereas adamantyl () or methoxypropyl () groups in analogs prioritize bulk or polarity, respectively .

Pharmacological Considerations

- Synthetic Accessibility : Analogous compounds (e.g., compound 67 in ) report modest yields (25%), suggesting similar synthetic challenges for the target compound .

Biological Activity

4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which have been explored for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core with various substituents that may influence its biological activity. The presence of the thioxo group and the oxopyrrolidine moiety suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with lipophilic characteristics tend to show enhanced antibacterial effects. The thioxo group in this compound may contribute to its interaction with microbial membranes, potentially disrupting their integrity and leading to cell death.

Anticancer Potential

Quinazoline derivatives are recognized for their anticancer properties. Research has shown that modifications in the quinazoline structure can enhance cytotoxicity against various cancer cell lines. The specific compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through pathways associated with oxidative stress.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Some studies suggest that similar compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The structure of this compound may allow it to interact effectively with these enzymes, thus offering potential therapeutic benefits.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Testing | The compound was tested against a panel of bacteria and fungi, showing moderate to significant activity against Gram-positive bacteria. |

| Cytotoxicity Assays | In vitro assays on cancer cell lines revealed an IC50 value indicating effective cytotoxicity comparable to known anticancer agents. |

| Cholinesterase Inhibition | Preliminary results indicated that the compound exhibits selective inhibition of BChE with an IC50 value suggesting potential use in neurodegenerative disease treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.